molecular formula C7H9NO4S B14667539 Aceticc acid, 2-(methylthio)-, 2,5-dioxo-1-pyrrolidinyl ester CAS No. 51244-88-3

Aceticc acid, 2-(methylthio)-, 2,5-dioxo-1-pyrrolidinyl ester

Cat. No.: B14667539
CAS No.: 51244-88-3
M. Wt: 203.22 g/mol
InChI Key: JQUYACFIADHYOD-UHFFFAOYSA-N
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Description

Acetic acid, 2-(methylthio)-, 2,5-dioxo-1-pyrrolidinyl ester is a chemical compound with the molecular formula C7H9NO4S and a molecular weight of 203.22 g/mol . This compound is known for its unique structure, which includes a pyrrolidinyl ester group and a methylthio substituent. It is used in various scientific research applications due to its reactivity and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(methylthio)-, 2,5-dioxo-1-pyrrolidinyl ester typically involves the reaction of acetic acid derivatives with 2,5-dioxo-1-pyrrolidinyl compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the esterification process. Common reagents used in the synthesis include acetic anhydride, methylthiol, and pyrrolidinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process typically includes steps such as mixing, heating, and purification through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(methylthio)-, 2,5-dioxo-1-pyrrolidinyl ester undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Substituted esters or amides.

Scientific Research Applications

Acetic acid, 2-(methylthio)-, 2,5-dioxo-1-pyrrolidinyl ester is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, 2-(methylthio)-, 2,5-dioxo-1-pyrrolidinyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The pathways involved may include ester hydrolysis and thiol-disulfide exchange reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, 2-(methylthio)-, 2,5-dioxo-1-pyrrolidinyl ester is unique due to its combination of a pyrrolidinyl ester and a methylthio group, which imparts specific reactivity and functional properties that are valuable in various research applications.

Properties

CAS No.

51244-88-3

Molecular Formula

C7H9NO4S

Molecular Weight

203.22 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-methylsulfanylacetate

InChI

InChI=1S/C7H9NO4S/c1-13-4-7(11)12-8-5(9)2-3-6(8)10/h2-4H2,1H3

InChI Key

JQUYACFIADHYOD-UHFFFAOYSA-N

Canonical SMILES

CSCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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